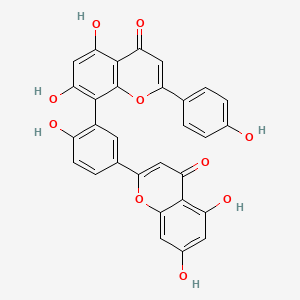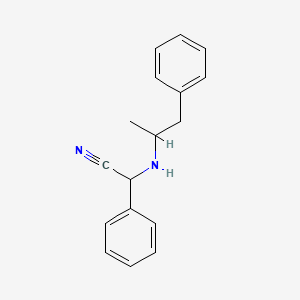![molecular formula C13H24I2N2 B1664931 trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide CAS No. 63951-19-9](/img/structure/B1664931.png)
trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide is a chemical compound with the molecular formula C13H24I2N2. It is known for its unique structure, which includes two trimethylazaniumyl groups attached to a phenyl ring, and two iodide ions. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide typically involves the reaction of N,N-dimethyl-4-aminomethylbenzylamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of N,N-dimethyl-4-aminomethylbenzylamine with methyl iodide: This step results in the formation of the intermediate compound.
Purification: The intermediate is purified to remove any impurities.
Final Reaction: The purified intermediate is then reacted with an excess of methyl iodide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation products may include various oxidized derivatives of the original compound.
Reduction: Reduction products typically include reduced forms of the compound with fewer functional groups.
Substitution: Substitution reactions yield products where one or more functional groups have been replaced by new groups.
Applications De Recherche Scientifique
Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide: This compound has a similar structure but lacks the methyl group on the phenyl ring.
Trimethyl-[4-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide: This compound has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
Trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide is unique due to its specific structure, which includes two trimethylazaniumyl groups attached to a phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
63951-19-9 |
|---|---|
Formule moléculaire |
C13H24I2N2 |
Poids moléculaire |
462.15 g/mol |
Nom IUPAC |
trimethyl-[4-[(trimethylazaniumyl)methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-14(2,3)11-12-7-9-13(10-8-12)15(4,5)6;;/h7-10H,11H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
XKJPMAOXOIOVIC-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
C[N+](C)(C)CC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (p-trimethylammonio)benzyltrimethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)




![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)





